1-(2H-1,2,3-Triazol-2-YL)propan-2-one
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Overview
Description
1-(2H-1,2,3-Triazol-2-YL)propan-2-one is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
The synthesis of 1-(2H-1,2,3-Triazol-2-YL)propan-2-one typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored for its efficiency, selectivity, and mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Synthetic Route:
Starting Materials: Azide and alkyne.
Catalyst: Copper (I) phenylacetylide.
Solvent: Aqueous medium or a mixture of DMF and water.
Reaction Conditions: Room temperature, stirring for 6-10 hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs .
Chemical Reactions Analysis
1-(2H-1,2,3-Triazol-2-YL)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced triazole derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted triazoles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products:
- Oxidized triazole derivatives.
- Reduced triazole derivatives.
- Substituted triazoles .
Scientific Research Applications
1-(2H-1,2,3-Triazol-2-YL)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its antifungal properties, showing activity against Candida spp.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
1-(2H-1,2,3-Triazol-2-YL)propan-2-one can be compared with other triazole derivatives, such as:
1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol: Another triazole derivative with significant antifungal activity, but differing in its selectivity and toxicity profile.
Uniqueness: this compound stands out due to its specific binding affinity to carbonic anhydrase-II and its potential as a versatile building block in synthetic chemistry .
Comparison with Similar Compounds
- Fluconazole
- 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol .
Conclusion
1-(2H-1,2,3-Triazol-2-YL)propan-2-one is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in scientific research and industrial production.
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-(triazol-2-yl)propan-2-one |
InChI |
InChI=1S/C5H7N3O/c1-5(9)4-8-6-2-3-7-8/h2-3H,4H2,1H3 |
InChI Key |
MFIDPICBNFOSHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1N=CC=N1 |
Origin of Product |
United States |
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